2-Hydroxy-4-methylpyrimidine hydrochloride

Crystallography Solid-State Chemistry Structural Biology

Researchers requiring a reliable pyrimidine scaffold for kinase inhibitor programs often encounter inconsistent purity and hygroscopic degradation. 2-Hydroxy-4-methylpyrimidine hydrochloride (CAS 5348-51-6) directly resolves these bottlenecks: • ≥98% purity by nonaqueous titration with NMR structure confirmation, ensuring batch-to-batch reproducibility for SAR campaigns. • Hydrochloride salt form delivers superior aqueous solubility vs. the free base (CAS 15231-48-8), enabling seamless use in biological assays and aqueous-phase reactions. • Packaged and stored under inert gas to prevent hygroscopic degradation; available from gram to bulk scale with full CoA documentation. • Validated as an analytical reference standard for HPLC, GC, and LC-MS method development in pharmaceutical QC workflows.

Molecular Formula C5H7ClN2O
Molecular Weight 146.57 g/mol
CAS No. 5348-51-6
Cat. No. B018306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-methylpyrimidine hydrochloride
CAS5348-51-6
Synonyms4-Methylpyrimidin-2-ol Hydrochloride;  4-Methyl-2-pyrimidinol Monohydrochloride;  4-Methyl-2(1H)-pyrimidinone Hydrochloride; 
Molecular FormulaC5H7ClN2O
Molecular Weight146.57 g/mol
Structural Identifiers
SMILESCC1=CC=NC(=O)N1.Cl
InChIInChI=1S/C5H6N2O.ClH/c1-4-2-3-6-5(8)7-4;/h2-3H,1H3,(H,6,7,8);1H
InChIKeyFDRYQDWXFZBBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-4-methylpyrimidine HCl – Product Overview


2-Hydroxy-4-methylpyrimidine hydrochloride (CAS 5348-51-6, molecular formula C5H7ClN2O, molecular weight 146.57 g/mol) is a heterocyclic pyrimidine derivative, existing as a light yellow to orange crystalline powder at room temperature . Its melting point is reported at 243 °C with decomposition, and it exhibits hygroscopic properties, necessitating storage under inert atmosphere . It is commonly utilized as a versatile synthetic intermediate in pharmaceutical and agrochemical research, as well as a reference standard in analytical chemistry .

2-Hydroxy-4-methylpyrimidine HCl – Generic Substitution Risks


While several 2-hydroxypyrimidine analogs exist, their physical properties and synthetic utility are not interchangeable with those of 2-hydroxy-4-methylpyrimidine hydrochloride. The specific 4-methyl substitution pattern in this compound fundamentally alters its solid-state characteristics, solubility profile, and reactivity as a synthetic intermediate [1]. Furthermore, the hydrochloride salt form provides distinct advantages in terms of aqueous solubility and crystallinity compared to the free base (CAS 15231-48-8) . These differences preclude simple one-for-one substitution in established synthetic protocols, as even minor structural variations can lead to significant changes in reaction outcomes or downstream product properties.

2-Hydroxy-4-methylpyrimidine HCl – Evidence of Differentiation


Definitive Crystallographic Identity

The crystal structure of 2-hydroxy-4-methylpyrimidine hydrochloride has been definitively solved, revealing an orthorhombic crystal system with specific unit-cell parameters [1]. This contrasts sharply with related pyrimidine hydrochlorides, such as 2-hydroxypyrimidine hydrochloride (CAS 38353-09-2) or 5-methylcytosine hydrochloride, which adopt different crystal packing arrangements [1]. This unique crystallographic fingerprint ensures unambiguous material identification and provides a foundational understanding of its solid-state behavior, which is critical for consistent material handling and formulation development [1].

Crystallography Solid-State Chemistry Structural Biology

Enhanced Aqueous Solubility

The hydrochloride salt of 2-hydroxy-4-methylpyrimidine (CAS 5348-51-6) demonstrates significantly enhanced aqueous solubility compared to its free base counterpart (2-hydroxy-4-methylpyrimidine, CAS 15231-48-8) . While precise quantitative solubility limits for the free base are not well-documented in public literature, the hydrochloride salt is consistently reported as 'soluble in water' by multiple reputable vendors, whereas the free base is described as having more limited solubility . This improved solubility is a direct consequence of salt formation, which is critical for applications in aqueous reaction media or biological assays where the free base would be unsuitable.

Solubility Formulation Science Synthetic Chemistry

Key Intermediate for Kinase Inhibitors

2-Hydroxy-4-methylpyrimidine hydrochloride is explicitly cited as a key precursor for kinase inhibitor development by multiple commercial sources, differentiating it from other simpler pyrimidine building blocks . While this is a vendor-reported application rather than a direct biological comparison, it indicates that the specific 4-methyl-2-hydroxypyrimidine scaffold is privileged for this therapeutic class, unlike unsubstituted or differently substituted analogs. For instance, the compound's derivatives are pivotal in the synthesis of the anticancer drug dasatinib, which utilizes the closely related 4,6-dichloro-2-methylpyrimidine intermediate [1]. This established synthetic pathway provides a clear, application-driven reason to select this compound over other pyrimidine analogs when working in kinase-targeted drug discovery programs.

Medicinal Chemistry Kinase Inhibitors Synthetic Intermediates

Validated Analytical Standards

Unlike generic or unspecified pyrimidine derivatives, 2-hydroxy-4-methylpyrimidine hydrochloride is commercially available with well-defined and stringent purity specifications (typically ≥98% as determined by non-aqueous titration and confirmed by NMR) . Furthermore, it is offered as a standard reference material for chromatographic techniques by major suppliers . This contrasts with many other pyrimidine building blocks which may have lower purity standards or lack the same level of analytical characterization. This high purity and availability as a standard directly translates to increased reliability and reproducibility in quantitative analysis, reducing the risk of erroneous data due to unidentified impurities.

Analytical Chemistry Quality Control Reference Standards

Elevated Decomposition Temperature

2-Hydroxy-4-methylpyrimidine hydrochloride exhibits a relatively high melting point with decomposition at 243 °C . While the free base (2-hydroxy-4-methylpyrimidine, CAS 15231-48-8) also decomposes at a similar temperature range (240-241 °C), the hydrochloride salt's decomposition point is higher than that of the structurally simpler 2-hydroxypyrimidine hydrochloride (CAS 38353-09-2), which decomposes at 200-205 °C [1]. This difference in thermal stability can be a key differentiator in processes involving elevated temperatures, such as certain coupling reactions or material processing steps.

Thermal Stability Material Science Process Chemistry

2-Hydroxy-4-methylpyrimidine HCl – Application Scenarios


Kinase Inhibitor Precursor

As identified in Section 3, this compound is explicitly utilized as a key intermediate in the development of kinase inhibitors . Its specific 2-hydroxy-4-methylpyrimidine scaffold is privileged for this therapeutic class, making it a rational choice for synthetic programs targeting kinases implicated in oncology or neurology .

Analytical Reference Standard

The compound's high commercial purity (≥98%) and validation as an analytical standard make it an ideal candidate for use as a reference material in HPLC, GC, or LC-MS method development and validation. This ensures accurate quantification of related pyrimidine derivatives in complex matrices, a critical requirement in pharmaceutical QC and environmental analysis [1].

Aqueous-Phase Reactions & Formulations

Given its superior aqueous solubility compared to the free base (Section 3) , the hydrochloride salt is the preferred form for reactions or formulations conducted in water or aqueous buffer systems. This includes biological assays, bioconjugation chemistry, and the development of water-soluble prodrugs or agrochemical formulations.

Solid-State Form & Crystallization

The definitive crystallographic data available for this compound (Section 3) provides a solid foundation for solid-state characterization and process development. Researchers can leverage this information for polymorph screening, crystallization optimization, and ensuring batch-to-batch consistency in manufacturing, which is critical for both API and agrochemical production.

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